2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride
Overview
Description
2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride, also known as 2APPD, is a compound that has been widely studied in the scientific community. It is a pyridine-based amine that has been used in a variety of research applications.
Scientific Research Applications
Coordination Chemistry and Complex Formation
Research highlights the synthesis and application of unsymmetrical tripodal amines, including 2-Amino-1-(pyridin-4-yl)propan-1-ol derivatives, in the formation of Cu(II) complexes. These complexes are characterized by their unique mononuclear and dinuclear structures, showing potential in the exploration of coordination chemistry and its applications in catalysis and material science. Single crystal X-ray diffraction studies provide insights into the distorted square-pyramidal copper(II) ion configurations within these complexes, illustrating the significance of chelate ring sequences around metal ions for structure formation (Keypour et al., 2015).
Crystallography and Conformational Analysis
The compound's derivatives have been examined for their conformational behavior in different environments, as demonstrated by X-ray diffraction analysis. This includes the study of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, where the crystal structures reveal insights into the molecular conformations and hydrogen-bonded arrangements. Such analyses are pivotal in understanding the structural basis of the compound's reactivity and interactions, facilitating its applications in designing more effective chemical compounds (Nitek et al., 2020).
Synthesis and Characterization of Schiff Base Complexes
Another application involves the synthesis of a new Schiff base complex derived from the condensation of an asymmetrical tripodal amine, including derivatives of 2-Amino-1-(pyridin-4-yl)propan-1-ol, showcasing the versatility of this compound in forming complex structures with potential applications in catalysis, drug delivery, and material science. Characterization of these complexes through spectroscopic methods and crystal structure determination by single crystal X-ray diffraction studies underscores the compound's utility in the synthesis of novel materials (Rezaeivala, 2017).
Catalytic Applications in Hydrolysis
Research on Zinc(II) complexes of tripodal pyridyl-amine ligands with alcohol pendants derived from 2-Amino-1-(pyridin-4-yl)propan-1-ol shows their high reactivity in promoting the hydrolysis of phosphate esters. Such studies highlight the compound's relevance in catalytic processes, offering insights into the design of catalytic systems for environmental and industrial applications (Zhang & Liang, 2006).
properties
IUPAC Name |
2-amino-1-pyridin-4-ylpropan-1-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6(9)8(11)7-2-4-10-5-3-7;;/h2-6,8,11H,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJSJVWUKJYAJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=NC=C1)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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